molecular formula C20H27FN2 B12590833 N'-[2-(4-fluorophenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine CAS No. 627522-14-9

N'-[2-(4-fluorophenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine

Cat. No.: B12590833
CAS No.: 627522-14-9
M. Wt: 314.4 g/mol
InChI Key: PZNUPQCHNCCYIE-UHFFFAOYSA-N
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Description

N'-[2-(4-Fluorophenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine is a substituted ethylenediamine derivative characterized by two distinct aromatic substituents: a 4-fluorophenyl ethyl group and a 4-phenylbutyl group. This structure combines fluorinated and non-fluorinated aryl moieties, which may influence its physicochemical properties (e.g., lipophilicity, electronic effects) and biological interactions.

Key structural attributes:

  • Backbone: Ethane-1,2-diamine (ethylene diamine), a flexible spacer enabling diverse substitutions.
  • N-(4-Phenylbutyl): A longer alkyl chain with a terminal phenyl group, contributing to lipophilicity and steric bulk.

Properties

CAS No.

627522-14-9

Molecular Formula

C20H27FN2

Molecular Weight

314.4 g/mol

IUPAC Name

N'-[2-(4-fluorophenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine

InChI

InChI=1S/C20H27FN2/c21-20-11-9-19(10-12-20)13-15-23-17-16-22-14-5-4-8-18-6-2-1-3-7-18/h1-3,6-7,9-12,22-23H,4-5,8,13-17H2

InChI Key

PZNUPQCHNCCYIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCNCCNCCC2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(4-fluorophenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-fluorophenylacetonitrile with a suitable amine under controlled conditions to form the desired product . The reaction conditions often include the use of solvents like ethanol or methanol and may require catalysts to enhance the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in reactors designed to handle the specific requirements of the synthesis. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(4-fluorophenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new functional group such as a halide or alkyl group.

Scientific Research Applications

N’-[2-(4-fluorophenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving cell signaling and receptor interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N’-[2-(4-fluorophenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Comparison with Similar Ethane-1,2-diamine Derivatives

Substituent-Driven Structural Variations

Table 1: Structural and Molecular Comparisons
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound: N'-[2-(4-Fluorophenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine N': 4-Fluorophenyl ethyl; N: 4-Phenylbutyl C₂₀H₂₆FN₂ 313.44 Not explicitly stated; structural analogs suggest antiviral potential .
N'-(4-Fluoro-2-methylbenzyl)-N,N-dimethyl-1,2-ethanediamine () N': 4-Fluoro-2-methylbenzyl; N: Dimethyl C₁₂H₁₉FN₂ 210.30 Higher polarity due to dimethyl groups; potential metabolic stability .
N'-(4-Chlorophenyl-benzyl)-N-(2-methylpropyl)ethane-1,2-diamine () N': 4-Chlorophenyl-benzyl; N: Isobutyl C₁₉H₂₄ClN₂ 316.90 Chlorine enhances lipophilicity; used in corrosion inhibition .
N-(4-Fluorobenzyl)ethane-1,2-diamine () N: 4-Fluorobenzyl C₉H₁₃FN₂ 168.21 Simpler structure; boiling point 265.3°C, logP 1.96 .
N1-(4-Fluorophenyl)-ethane-1,2-diamine () N1: 4-Fluorophenyl C₈H₁₁FN₂ 154.19 Minimal steric bulk; high solubility .

Functional and Pharmacological Insights

Antiviral Activity: Piperazinyl and ethylenediamine derivatives (e.g., N-[2-(4-phenylpiperazin-1-yl)-4-quinolyl]ethane-1,2-diamine) demonstrate retained antiviral efficacy when substituting amino alcohol groups with ethyl amines . The target compound’s fluorophenyl and phenylbutyl groups may enhance target binding or metabolic stability compared to simpler analogs.

Corrosion Inhibition :

  • Schiff base derivatives like EDDB and DBDB () highlight the role of aromatic substitutions in metal surface adsorption. The target compound’s fluorophenyl group could similarly improve corrosion inhibition via electron-withdrawing effects .

Solubility and LogP :

  • The target compound’s logP (estimated >3.0) likely exceeds simpler derivatives (e.g., ’s logP 1.96) due to its extended phenylbutyl chain. This suggests better membrane permeability but lower aqueous solubility .

Biological Activity

Biological Activity

The biological activity of N'-[2-(4-fluorophenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine is primarily linked to its capacity to modulate biological processes related to cell signaling pathways. This modulation can potentially influence cellular responses and physiological effects, making it a subject of interest in pharmacological research.

Receptor Interactions

Studies have shown that the compound interacts with various biological targets, including specific receptors. The presence of two amine groups in its structure is integral to these interactions, allowing for effective binding to target sites.

Enzyme Modulation

Research indicates that this compound may influence enzyme activities. This property could have implications for various biochemical processes within cells.

Structural Features and Activity Relationship

The compound's biological activity is closely related to its structural features:

  • Fluorophenyl group: Enhances binding affinity to biological targets
  • Phenylbutyl moiety: Contributes to the compound's distinctive properties
  • Two amine groups: Essential for biological activity and chemical reactivity

These structural elements work in concert to determine the compound's pharmacological profile.

Potential Therapeutic Applications

While specific therapeutic applications are not detailed in the available search results, the compound's ability to modulate biological processes suggests potential in various areas of medical research. Further studies are needed to elucidate its precise therapeutic potential.

Comparative Analysis

When compared to structurally similar compounds, this compound stands out due to its unique combination of functional groups. The presence of the fluorinated phenyl moiety, in particular, may enhance its binding affinity to biological targets compared to related compounds.

Research Limitations and Future Directions

It's important to note that the available information on the biological activity of this compound is limited. Further research is needed to:

  • Identify specific receptor and enzyme targets
  • Quantify the compound's effects on various cellular processes
  • Evaluate its potential therapeutic applications in different disease models
  • Assess its pharmacokinetic and pharmacodynamic properties

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